molecular formula C6H6BrN3O2 B584017 3-Bromo-6-methyl-5-nitropyridin-2-amine CAS No. 150935-62-9

3-Bromo-6-methyl-5-nitropyridin-2-amine

Cat. No.: B584017
CAS No.: 150935-62-9
M. Wt: 232.037
InChI Key: QEACSSLDLWHNGC-UHFFFAOYSA-N
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Description

3-Bromo-6-methyl-5-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6BrN3O2. It is an orange solid that is used in various chemical reactions and research applications. The compound is known for its unique structure, which includes a bromine atom, a methyl group, and a nitro group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-5-nitropyridin-2-amine typically involves the bromination of 6-methyl-5-nitropyridin-2-amine. This process can be carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product .

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-6-methyl-5-nitropyridin-2-amine is unique due to the presence of both a methyl and a nitro group on the pyridine ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

3-bromo-6-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEACSSLDLWHNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652038
Record name 3-Bromo-6-methyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150935-62-9
Record name 3-Bromo-6-methyl-5-nitropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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